N'-(4-hydroxybenzylidene)-2-iodobenzohydrazide
Description
N'-(4-Hydroxybenzylidene)-2-iodobenzohydrazide is a hydrazone derivative synthesized via the condensation of 2-iodobenzohydrazide with 4-hydroxybenzaldehyde. Its structure features a benzohydrazide backbone substituted with an iodine atom at the ortho position and a 4-hydroxybenzylidene group at the hydrazide nitrogen (Fig. 1). This compound is part of a broader class of hydrazones, which are known for their versatile biological activities, including antimicrobial, antifungal, and antioxidant properties .
Properties
CAS No. |
303065-85-2 |
|---|---|
Molecular Formula |
C14H11IN2O2 |
Molecular Weight |
366.15 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-iodobenzamide |
InChI |
InChI=1S/C14H11IN2O2/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(18)8-6-10/h1-9,18H,(H,17,19)/b16-9+ |
InChI Key |
OQYIZXRSEPZKIX-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-hydroxybenzylidene)-2-iodobenzohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-iodobenzohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(4-hydroxybenzylidene)-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-hydroxybenzylidene)-2-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imine (C=N) bond can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzohydrazide derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(4-hydroxybenzylidene)-2-iodobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Flexibility : The hydrazone scaffold allows modular substitution, enabling tuning of electronic and steric properties for targeted applications .
Bioactivity Optimization: Introducing electron-withdrawing groups (e.g., NO₂, I) enhances antifungal and antioxidant activities, while electron-donating groups (e.g., NH₂, OCH₃) improve antibacterial effects .
Structural Insights : X-ray crystallography of analogs (e.g., (E)-N'-(4-hydroxybenzylidene)-2-nitrobenzohydrazide) reveals planar conformations stabilized by intramolecular O-H⋯N hydrogen bonds, critical for molecular recognition .
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